4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

Description

Overview of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

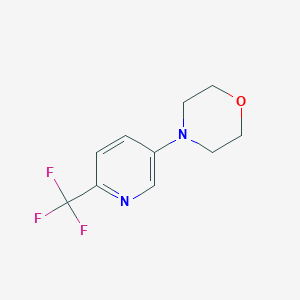

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine represents a sophisticated heterocyclic compound that combines two important pharmacophoric elements: the morpholine ring system and the trifluoromethylpyridine moiety. The molecular structure consists of a six-membered morpholine ring, which contains both nitrogen and oxygen heteroatoms, connected to a pyridine ring bearing a trifluoromethyl substituent at the 6-position. This structural arrangement creates a compound with distinct physicochemical properties that make it particularly valuable in pharmaceutical research and development.

The compound belongs to the broader class of morpholines, which are cyclic amines known for their biological activity and synthetic versatility. Additionally, it is classified as an organofluorine compound due to the presence of the trifluoromethyl group, a functional group that has become increasingly important in modern drug design. The heterocyclic nature of the compound, incorporating nitrogen atoms in both the morpholine and pyridine rings, further enhances its potential for biological interactions and pharmaceutical applications.

The trifluoromethyl group attached to the pyridine ring serves multiple functions in the compound's overall properties. This electron-withdrawing substituent significantly influences the compound's electronic distribution, affecting its reactivity, stability, and biological activity. The presence of three fluorine atoms creates a highly electronegative environment that can enhance binding affinity to biological targets and improve the compound's pharmacokinetic profile.

Table 1: Fundamental Molecular Properties of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁F₃N₂O | |

| Molecular Weight | 232.20-232.21 g/mol | |

| CAS Registry Number | 1774896-10-4 | |

| MDL Number | MFCD28013850 | |

| SMILES Notation | FC(C1=CC=C(N2CCOCC2)C=N1)(F)F |

Historical Context and Discovery

The development of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is intrinsically linked to the broader evolution of trifluoromethylpyridine chemistry, which has its roots in mid-20th century fluorine chemistry research. The foundational work in trifluoromethylpyridine synthesis was established in 1947 when researchers first reported the introduction of a trifluoromethyl group into a pyridine ring through chlorination and fluorination of picoline. This breakthrough established the synthetic framework that would eventually enable the development of more complex derivatives like 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine.

The historical progression of trifluoromethylpyridine chemistry has been driven by the recognition of fluorine's unique properties and their impact on biological activity. Early researchers discovered that fluorine substitution could dramatically alter the physicochemical properties of organic compounds, including their hydrophobic constants, metabolic stability, and biological activity profiles. For instance, the hydrophobic constant of 3-(trifluoromethyl)pyridine was found to be 1.7, significantly different from benzotrifluoride at 3.0, indicating the unique positioning that trifluoromethylpyridine derivatives occupy in chemical space.

The synthesis methodologies for trifluoromethylpyridine derivatives have evolved through three primary approaches: chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species. These synthetic advances provided the foundation for developing more specialized derivatives, including morpholine-containing compounds that combine the beneficial properties of both heterocyclic systems.

The industrial significance of trifluoromethylpyridine derivatives became apparent as more than twenty new trifluoromethylpyridine-containing agrochemicals acquired International Organization for Standardization common names. This widespread adoption in agricultural applications demonstrated the practical value of the trifluoromethylpyridine scaffold and encouraged further research into pharmaceutical applications.

Relevance in Contemporary Chemical Research

Contemporary chemical research has placed 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine at the forefront of medicinal chemistry investigations due to its unique combination of structural features that enhance biological activity. The compound's relevance in modern pharmaceutical research stems from several key factors that align with current drug discovery priorities and challenges.

The trifluoromethyl group's ability to enhance biological activity and lipophilicity has made compounds containing this functional group increasingly valuable in pharmaceutical development. Research has demonstrated that the electron-withdrawing properties of the trifluoromethyl group can stabilize interactions with target proteins, leading to enhanced binding affinity and improved therapeutic potential. This property is particularly important in the development of kinase inhibitors and other enzyme-targeted therapies, where precise molecular interactions are crucial for efficacy.

Studies have revealed that compounds structurally similar to 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine exhibit potent activity against specific biological targets, including phosphoinositide 3-kinase pathways. This finding has significant implications for cancer therapy research, as phosphoinositide 3-kinase plays a critical role in cell proliferation, survival, and metabolism. The ability to modulate these pathways through small molecule interventions represents a promising therapeutic strategy for treating various malignancies.

The pharmaceutical industry's increasing reliance on fluorinated compounds is evidenced by statistical data showing that approximately forty percent of pharmaceutical compounds contain fluorine in their structure, with nearly twenty percent containing trifluoromethyl groups. This trend reflects the unique advantages that fluorine substitution provides, including improved metabolic stability, enhanced bioavailability, and optimized pharmacokinetic properties. The morpholine component adds another dimension of therapeutic potential, as morpholine-containing drugs have demonstrated success in treating various conditions.

Table 2: Contemporary Applications and Research Areas

Current clinical trial data indicates that a large number of compounds containing the trifluoromethylpyridine substructure are undergoing clinical evaluation, with many expected to receive regulatory approval in the near future. This pipeline of trifluoromethylpyridine-based therapeutics underscores the continued relevance and potential of compounds like 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine in addressing unmet medical needs.

Scope and Objectives of the Review

This comprehensive review aims to provide an in-depth analysis of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine, focusing exclusively on its chemical properties, structural characteristics, and research applications. The primary objective is to consolidate current knowledge regarding this compound while identifying key areas of scientific interest and potential future developments.

The scope of this review encompasses several critical dimensions of the compound's scientific significance. First, the molecular and structural properties will be examined in detail, including conformational analysis, electronic characteristics, and physicochemical parameters that influence its biological activity. This analysis will provide the foundation for understanding how the compound's unique structure contributes to its potential therapeutic applications.

Second, the review will explore the synthetic methodologies and chemical reactivity patterns associated with 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine. Understanding the compound's synthetic accessibility and chemical behavior is crucial for both research applications and potential scale-up considerations in pharmaceutical development. The review will examine various synthetic approaches and highlight the most efficient and practical methods for compound preparation.

Third, the biological activity profile and mechanism of action studies will be thoroughly analyzed. This includes examination of the compound's interactions with specific protein targets, its effects on cellular pathways, and the molecular basis for its biological activity. Particular attention will be paid to studies involving phosphoinositide 3-kinase inhibition and related therapeutic targets.

The review will also address the compound's position within the broader context of trifluoromethylpyridine chemistry and morpholine-based pharmaceuticals. This comparative analysis will help identify unique advantages and potential limitations of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine relative to similar compounds in the chemical literature.

Table 3: Review Scope and Analytical Framework

The objectives of this review extend beyond mere compilation of existing data to include critical analysis of research trends, identification of knowledge gaps, and assessment of future research opportunities. By focusing specifically on 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine, this review will serve as a specialized resource for researchers working with this compound or related structures in pharmaceutical and chemical research contexts.

Properties

IUPAC Name |

4-[6-(trifluoromethyl)pyridin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGTXAJMYMODMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholine Attachment

The morpholine ring is introduced via nucleophilic substitution or amination reactions targeting the pyridine ring at the 3-position. This can be achieved by:

- Direct nucleophilic aromatic substitution (SNAr) of halogenated pyridine intermediates with morpholine.

- Palladium-catalyzed Buchwald–Hartwig coupling reactions between halogenated pyridines and morpholine under optimized conditions to ensure high yield and selectivity.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Radical bromination of methylpyridine | Radical initiator, bromine source | ~10 | Low yield; limits overall efficiency |

| 2 | Conversion to aldehyde | Silver nitrate, DMSO | 69 | Intermediate for fluorination |

| 3 | Fluorination | (Diethylamino)sulfur trifluoride (DAST) | 73-91 | Hazardous reagent; challenging scale-up |

| 4 | Amination/Buchwald–Hartwig coupling | Pd-catalyst, morpholine, base, solvent | 65-81 | Efficient C-N bond formation |

| 5 | Deprotection (if applicable) | Acidic conditions (e.g., trifluoroacetic acid) | 99 | Final purification step |

This sequence reflects a typical approach but may vary depending on the starting materials and scale of synthesis.

Recent research emphasizes developing scalable and practical synthetic routes that avoid hazardous reagents and sealed vessel reactions. For example, starting from commercially available 2,2-difluoroacetic anhydride, a five-step, two-pot synthesis has been developed for related fluoropyridine amines, avoiding the use of DAST and sealed vessels, enhancing safety and scalability.

Although this exact methodology is for 4-(difluoromethyl)pyridin-2-amine, similar principles can be adapted for 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine synthesis, focusing on:

- Using safer fluorinating reagents.

- Optimizing reaction conditions to improve yields.

- Employing palladium-catalyzed amination reactions for morpholine installation.

Research indicates that:

- The choice of amination reagent and conditions critically affects yield and purity.

- Protecting groups on amines can facilitate selective reactions but require efficient deprotection.

- Electrophilic trifluoromethylation methods and radical bromination steps often limit overall yield and scalability due to harsh conditions or low efficiency.

Screening of alternative amines (e.g., benzylamine, methoxyamine) for cyclization and ring closure steps has shown limited success, highlighting the specificity required for successful morpholine incorporation.

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| A | 4-Methylpyridin-2-amine | Protection, radical bromination, fluorination, deprotection | Uses inexpensive starting material | Low overall yield (~2.8%), hazardous reagents (DAST) |

| B | 4-(Difluoromethyl)pyridine | Oxidation to N-oxide, amination, deprotection | High yields (>65%), fewer hazardous steps | Expensive starting materials, sealed vessel needed |

| C | 2-Chloro-4-(difluoromethyl)pyridine | Buchwald–Hartwig amination, deprotection | High yield (81-99%) | Expensive intermediates, complex precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of reduced pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine has been extensively studied for its potential as a therapeutic agent. Key applications include:

- Cancer Treatment : The compound has shown effectiveness in inhibiting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in cancer biology. In vitro studies have demonstrated that it significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through modulation of these signaling pathways .

- Antiparasitic Activity : Preliminary studies suggest moderate efficacy against Plasmodium falciparum, indicating potential as an antimalarial drug. The ability to target specific metabolic pathways in parasites highlights its therapeutic promise.

Agrochemicals

The compound's derivatives are increasingly utilized in agrochemical formulations. Trifluoromethylpyridine derivatives have been linked to the development of crop protection agents, enhancing the efficacy of pesticides against pests while minimizing environmental impact . This application underscores the importance of fluorinated compounds in modern agriculture.

Material Science

In material science, 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is explored for its unique structural properties that can be harnessed in the synthesis of advanced materials with specific electronic and optical characteristics. The incorporation of trifluoromethyl groups often leads to improved stability and performance in various applications.

Cancer Cell Line Studies

In vitro studies demonstrated that 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine significantly inhibits the proliferation of various cancer cell lines. The compound induced apoptosis through modulation of the PI3K/mTOR signaling pathway, showcasing its potential as a therapeutic agent in oncology.

Antiparasitic Efficacy

Investigations into the antiparasitic properties revealed moderate efficacy against Plasmodium falciparum. The compound's ability to target specific metabolic pathways suggests potential for further development as an antimalarial drug.

Mechanism of Action

The mechanism of action of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Pyridine-Morpholine Motifs

Table 1: Pyridine-Morpholine Derivatives

Key Observations :

- Substituent Position : The position of the trifluoromethyl group (directly on pyridine vs. phenyl) significantly impacts electronic properties. Direct substitution on pyridine (as in the target compound) may confer stronger electron-withdrawing effects compared to phenyl-linked CF₃ .

- Linkage Type : A methylene bridge (e.g., in 4-((6-Chloropyridin-3-yl)methyl)morpholine) increases flexibility but reduces conjugation compared to direct morpholine-pyridine bonding .

Heterocyclic Variants with Morpholine

Table 2: Morpholine-Containing Heterocycles

Key Observations :

- Heterocycle Core: Pyrimidine- and quinoline-based compounds (e.g., ) often serve as bioactive scaffolds in drug discovery. The target compound’s pyridine core may offer distinct pharmacokinetic profiles compared to bulkier quinoline systems .

- Synthetic Routes: Suzuki-Miyaura coupling (e.g., in ) is a common method for introducing aryl/heteroaryl groups.

Substituent Effects and Functional Group Comparisons

Table 3: Substituent Impact on Physicochemical Properties

Key Observations :

- CF₃ vs. Cl : The trifluoromethyl group’s larger size and stronger electron-withdrawing nature may improve membrane permeability compared to chloro substituents .

- Fluorine-Containing Groups : Difluoropiperidine (as in ) and CF₃ substituents both enhance resistance to oxidative metabolism, a critical feature in drug design .

Biological Activity

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a trifluoromethyl-pyridine moiety. Its molecular formula is C₉H₈F₃N₃O, and it is characterized by the presence of a trifluoromethyl group that enhances its lipophilicity and potential interactions with biological targets.

The primary mechanism of action for 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to modulate the electronic properties of the molecule, potentially enhancing binding affinity to target proteins involved in various pathways:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and inflammation.

- Receptor Binding : Its structural features may allow it to bind effectively to receptors involved in signaling pathways, influencing cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For example, it showed an IC50 value of approximately 25 µM against breast cancer cells (MCF-7) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 (Lung) | 30 |

| HeLa (Cervical) | 28 |

Antimicrobial Activity

Research has also indicated antimicrobial properties:

- Bacterial Inhibition : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .

Antiviral Properties

Emerging studies suggest potential antiviral activity:

- Inhibition of Viral Replication : In assays targeting viral replication mechanisms, the compound demonstrated an EC50 value of around 10 µM against certain viruses, indicating its promise as an antiviral agent .

Case Studies

- Cancer Research : A study evaluated the effects of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine on tumor xenografts in mice. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer drug candidate .

- Antimicrobial Testing : In a comparative study with other morpholine derivatives, this compound outperformed several analogs in inhibiting bacterial growth, suggesting its utility in developing new antimicrobial agents .

Q & A

Q. How can computational tools predict synthetic pathways for novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.